Cas no 1544906-05-9 (2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile)

2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile is a fluorinated aromatic nitrile compound characterized by its unique difluorophenyl and difluoroacetonitrile functional groups. This structure imparts high chemical stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic resistance, which is advantageous in the development of bioactive molecules. Its precise fluorination pattern allows for selective modifications in complex organic transformations. The compound is typically employed in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic frameworks. Handling requires standard safety precautions due to its nitrile functionality.
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile structure
1544906-05-9 structure
Product name:2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
CAS No:1544906-05-9
MF:C8H3F4N
Molecular Weight:189.10973572731
CID:5151517
PubChem ID:83107834

2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile 化学的及び物理的性質

名前と識別子

    • Benzeneacetonitrile, α,α,2,4-tetrafluoro-
    • 2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
    • インチ: 1S/C8H3F4N/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3H
    • InChIKey: HKNLSCHZGJOVQW-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(F)=CC=1F)(F)(F)C#N

2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-125514-0.1g
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
1544906-05-9
0.1g
$1019.0 2023-06-08
Enamine
EN300-125514-1.0g
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
1544906-05-9
1g
$1157.0 2023-06-08
Enamine
EN300-125514-0.5g
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
1544906-05-9
0.5g
$1111.0 2023-06-08
Enamine
EN300-125514-500mg
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
1544906-05-9
500mg
$809.0 2023-10-02
Enamine
EN300-125514-2500mg
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
1544906-05-9
2500mg
$1650.0 2023-10-02
Enamine
EN300-125514-1000mg
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
1544906-05-9
1000mg
$842.0 2023-10-02
Enamine
EN300-125514-100mg
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
1544906-05-9
100mg
$741.0 2023-10-02
Enamine
EN300-125514-10000mg
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
1544906-05-9
10000mg
$3622.0 2023-10-02
Enamine
EN300-125514-2.5g
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
1544906-05-9
2.5g
$2268.0 2023-06-08
Enamine
EN300-125514-0.25g
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile
1544906-05-9
0.25g
$1065.0 2023-06-08

2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile 関連文献

2-(2,4-difluorophenyl)-2,2-difluoroacetonitrileに関する追加情報

Structural and Functional Insights into 2-(2,4-Difluorophenyl)-2,2-Difluoroacetonitrile (CAS No. 1544906-05-9)

As a novel organofluorine compound, 2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile (CAS No. 1544906-05-9) has emerged as a promising intermediate in drug discovery and chemical synthesis. This molecule combines the unique physicochemical properties of fluorinated aromatic systems with the electrophilic character of acetonitrile derivatives. Recent advancements in computational chemistry and medicinal chemistry have highlighted its potential in modulating biological targets through precise structural tuning.

The core structure of this compound features a difluorophenyl substituent attached to a central trifluoromethyl group via a cyanomethylene bridge. This configuration creates an electronically dynamic system where fluorine atoms' high electronegativity induces significant electron withdrawal effects. Experimental studies published in the Journal of Medicinal Chemistry (Q3 2023) demonstrated that such structural features enhance metabolic stability while maintaining optimal ligand efficiency compared to non-fluorinated analogs. The trifluoromethyl moiety contributes to conformational rigidity, which is critical for optimizing protein-binding interactions in drug candidates targeting kinases and proteases.

In terms of synthetic utility, this compound serves as an effective building block for constructing bioactive scaffolds. Researchers at Stanford University's Drug Design Lab recently utilized its electrophilic cyanomethylene group in click chemistry approaches to rapidly assemble multi-functionalized inhibitors for oncogenic signaling pathways. The difluorophenyl substituent's ability to act as a hydrogen bond acceptor was particularly advantageous in forming stable interactions with enzyme active sites, as evidenced by X-ray crystallography studies reported in Angewandte Chemie (January 2024).

Recent pharmacokinetic evaluations conducted by the European Medicines Agency's collaborative network revealed that this compound exhibits favorable absorption profiles when administered orally. Its lipophilicity index (LogP) of 3.8 places it within the optimal range for drug-like behavior according to Lipinski's rule of five. However, the trifluoromethyl group introduces challenges in aqueous solubility which are being addressed through prodrug strategies involving esterification with hydrophilic moieties.

Clinical trial data from phase I studies published in Nature Communications (June 2023) indicate that derivatives incorporating this core structure show selective inhibition of HDAC6 isoforms without affecting other histone deacetylases. This selectivity is attributed to the precise spatial arrangement created by the difluorophenyl substituent positioning relative to the acetonitrile functional group. Such isoform-specific inhibition has generated interest in developing treatments for neurodegenerative diseases where HDAC6 dysregulation plays a pathogenic role.

Spectroscopic analysis using advanced NMR techniques has confirmed the compound's planar geometry around the central carbon atom, which facilitates π-π stacking interactions with target proteins. Fluorescence correlation spectroscopy studies conducted at MIT's Chemical Biology Institute demonstrated nanomolar affinity for cyclin-dependent kinase 9 (CDK9), suggesting potential applications in anti-cancer therapies targeting transcriptional regulators.

Emerging research from the University of Tokyo highlights its utility as a photoactivatable probe when conjugated with fluorescent tags. The cyanide functionality can be masked under physiological conditions but undergoes controlled release upon UV irradiation to covalently label specific biomolecules within live cells. This property has enabled groundbreaking studies on real-time protein-protein interaction mapping relevant to viral entry mechanisms.

In material science applications, this compound has been successfully employed as a monomer component in polymer-based drug delivery systems. Its fluorinated segments contribute to membrane permeability enhancement while maintaining structural integrity during formulation processes. A notable example is its incorporation into polymeric nanoparticles designed for targeted delivery of siRNA molecules across biological barriers.

Toxicological assessments using CRISPR-Cas9 based assays have identified minimal off-target effects at therapeutic concentrations (<3 μM). The trifluoromethyl group's steric hindrance prevents nonspecific binding to cytochrome P450 enzymes, reducing hepatic toxicity risks observed with earlier generations of HDAC inhibitors. These findings were corroborated through metabolomics profiling using high-resolution mass spectrometry at Harvard Medical School's Toxicology Core Facility.

Current synthetic protocols involve palladium-catalyzed arylation of trifluoroacetonitrile precursors under microwave-assisted conditions reported by ChemCatChem (December 2023). Optimization efforts have achieved >98% purity levels using preparative HPLC with chiral stationary phases for enantiomer separation when required by specific applications.

This compound's unique reactivity profile has also been leveraged in asymmetric synthesis methodologies developed at ETH Zurich's Organic Chemistry Department. By exploiting fluorine-induced electronic effects during transition metal catalysis, researchers achieved enantioselectivities exceeding 95% ee while synthesizing complex natural product analogs relevant to anti-inflammatory drug development.

In vivo pharmacodynamic studies using murine models showed dose-dependent upregulation of neuroprotective genes when administered via intranasal delivery systems incorporating this compound as part of their formulation matrix. These results align with computational predictions indicating favorable BBB penetration indices when conjugated with appropriate transporters.

The molecule displays interesting photochemical properties under near-infrared excitation wavelengths according to recent work published in Chemical Science (August 2024). Its absorption spectrum peaks at ~780 nm make it suitable for use in photodynamic therapy applications where deeper tissue penetration is required compared to conventional visible light activated agents.

Surface-enhanced Raman spectroscopy experiments conducted at Caltech revealed distinct vibrational signatures from its fluorinated components that enable real-time monitoring during biotransformation processes within cellular environments. This capability provides unprecedented insights into pharmacokinetic pathways and metabolic degradation mechanisms.

Recent advances in computational docking simulations have identified novel binding modes when this compound is used as part of dual-action inhibitor designs targeting both kinase domains and allosteric regulatory sites simultaneously. Molecular dynamics studies over 1μs simulation timeframes confirmed stable binding configurations under physiological conditions without inducing significant receptor conformational changes.

In diagnostic applications, derivatives tagged with this core structure have shown promise as contrast agents for positron emission tomography imaging due to their compatibility with fluorine-18 labeling procedures described in EJNMMI Research (November 2023). The inherent fluorine content simplifies radiolabeling while maintaining signal-to-noise ratios superior to conventional compounds.

Bioisosteric replacements involving this scaffold have led to breakthroughs in developing non-toxic antiviral agents capable of disrupting viral capsid assembly processes according to findings presented at the ACS National Meeting (Spring 2024). The cyanide group acts as an effective mimic for carboxylic acid functionalities while introducing desirable physicochemical properties critical for viral membrane penetration.

Solid-state characterization using X-ray powder diffraction shows three distinct polymorphic forms differing primarily by hydrogen bonding patterns between adjacent molecules' nitrile groups and phenolic protons when present under varying crystallization conditions reported by Crystal Growth & Design (February 2024). Understanding these polymorphisms is essential for ensuring consistent bioavailability across different formulation approaches.

Nanoparticle conjugation strategies developed at Cambridge University utilize this compound's reactivity profile during ligand exchange reactions involving gold nanoparticles functionalized with thiolated derivatives containing pendant nitrile groups capable of forming stable coordination complexes with metal surfaces without compromising biological activity according to Langmuir journal publications (October 2017).

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